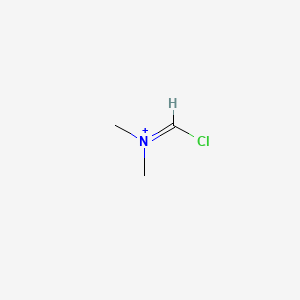
n-(Chloromethylidene)-n-methylmethanaminium
Cat. No. B8745857
Key on ui cas rn:
44205-36-9
M. Wt: 92.55 g/mol
InChI Key: RXFZQWIYCJKAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889730B2
Procedure details


To a solution of 5-bromo-4,6-difluoro-1H-indole (285 mg, 1.23 mmol) in DMF (2 mL) was added N-(chloromethylidene)-N-methylmethanaminium (236 mg, 1.84 mmol) at room temperature. The reaction mixture was stirred for 30 min, and treated with additional N-(chloromethylidene)-N-methylmethanaminium (100 mg). The mixture was stirred for an additional 30 minutes at room temperature. The reaction mixture was then treated with 1N aqueous NaOH (2.5 mL) and water (2.5 mL). The mixture was stirred at 100° C. for 30 min. After cooling to room temperature, the solvents were evaporated in vacuo, and the residue was diluted with THF (2 mL) and water (2 mL). The resulting mixture was stirred at room temperature for 2 hours, and the resulting solids were collected by filtration. The solids were washed with water and heptanes and dried in vacuo to give the title compound (157 mg) as a brown solid. MS (ES+) 261.8 ((M+2)+H)+.






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]2C(=[CH:9][C:10]=1[F:11])N[CH:6]=[CH:5]2.Cl[CH:14]=[N+:15]([CH3:17])C.[OH-:18].[Na+].O>CN(C=O)C>[Br:1][C:2]1[C:3]([F:12])=[C:4]2[C:17](=[CH:9][C:10]=1[F:11])[NH:15][CH:14]=[C:5]2[CH:6]=[O:18] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
285 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C2C=CNC2=CC1F)F
|
|
Name
|
|
|
Quantity
|
236 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=[N+](C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=[N+](C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for an additional 30 minutes at room temperature
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 100° C. for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with THF (2 mL) and water (2 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solids were washed with water and heptanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C2C(=CNC2=CC1F)C=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 157 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
